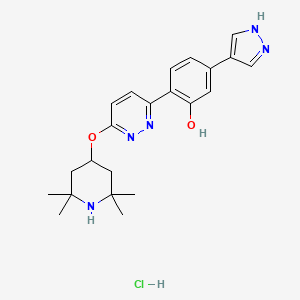

Branaplam Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIMIVJABPKGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562338-39-9 | |

| Record name | Branaplam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRANAPLAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Branaplam Hydrochloride: A Technical Guide to its Dual Mechanism of Action in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam hydrochloride (formerly known as LMI070 or NVS-SM1) is a small molecule drug candidate that has been investigated for the treatment of two distinct neurodegenerative disorders: Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD).[1] Its intriguing dual mechanism of action, centered on the modulation of pre-messenger RNA (pre-mRNA) splicing, offers a compelling case study in the therapeutic potential of targeting RNA processing. This technical guide provides an in-depth exploration of the molecular mechanisms by which Branaplam exerts its effects in both SMA and HD, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.

Core Mechanism of Action: Splicing Modulation

Branaplam is a pyridazine derivative that functions as a splicing modulator.[2] Its primary mode of action involves binding to and stabilizing a transient RNA duplex formed between the pre-mRNA of a target gene and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2] This stabilization enhances the recognition of specific splice sites, thereby altering the pattern of mRNA splicing.

Mechanism in Spinal Muscular Atrophy (SMA)

In the context of SMA, Branaplam targets the Survival of Motor Neuron 2 (SMN2) gene. SMA is caused by a deficiency of the SMN protein due to mutations in the SMN1 gene.[3] The SMN2 gene, a nearly identical paralog, contains a single nucleotide polymorphism (C-to-T transition) in exon 7 that disrupts a splicing enhancer element. This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, unstable, and non-functional SMN protein.[3]

Branaplam promotes the inclusion of exon 7 in the SMN2 mRNA transcript.[2] By stabilizing the interaction between the 5' splice site of exon 7 and the U1 snRNP, Branaplam effectively corrects the splicing defect.[2] This leads to an increased production of full-length, functional SMN protein, thereby addressing the root cause of SMA.[4]

Signaling Pathway: Branaplam-mediated SMN2 Splicing Correction

Caption: Branaplam's mechanism in SMA involves stabilizing the spliceosome at the SMN2 pre-mRNA, promoting the inclusion of exon 7 and the production of functional SMN protein.

Mechanism in Huntington's Disease (HD)

In a distinct mechanism, Branaplam has been shown to lower the levels of the huntingtin (HTT) protein, the causative agent in Huntington's Disease.[5] HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which leads to the production of a mutant HTT (mHTT) protein with a polyglutamine expansion.[5]

Branaplam's action in HD also involves splicing modulation, but with a different outcome. It promotes the inclusion of a previously unannotated 115-base-pair "pseudoexon" into the mature HTT mRNA transcript.[6] The inclusion of this pseudoexon introduces a premature termination codon (PTC).[6] The cellular machinery recognizes this PTC as an error and targets the aberrant HTT mRNA for degradation through a process called nonsense-mediated RNA decay (NMD).[5] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[6]

Signaling Pathway: Branaplam-mediated HTT Protein Lowering

Caption: Branaplam's mechanism in HD involves promoting the inclusion of a pseudoexon in the HTT transcript, leading to nonsense-mediated decay and reduced HTT protein levels.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Branaplam.

Table 1: In Vitro Potency of Branaplam

| Parameter | Target | Value | Reference |

| EC50 (SMN Protein Increase) | SMN2 | 20 nM | [7] |

| IC50 (hERG Inhibition) | hERG | 6.3 µM | [7] |

| IC50 (HTT Protein Reduction) | HTT | < 10 nM | [6] |

Table 2: In Vivo Effects of Branaplam in Animal Models

| Animal Model | Treatment | Effect | Reference |

| Severe SMA Mouse Model | Oral administration | Increased full-length SMN protein and extended survival | [4] |

| C/+ Mice | Single oral dose (30 mg/kg) | Significant and durable SMN protein elevation in the brain for up to 160 hours | [7] |

| SMNΔ7 Mice | Oral administration (0.03-3 mg/kg) | Improved body weight and extended lifespan | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of Branaplam's mechanism of action are provided below.

SMN2 Splicing Reporter Assay

This assay was utilized for the high-throughput screening to identify modulators of SMN2 splicing.

Experimental Workflow: SMN2 Splicing Reporter Assay

Caption: Workflow for the SMN2 splicing reporter assay to screen for compounds that modulate SMN2 exon 7 inclusion.

Methodology:

-

Cell Line: A murine motor neuron-like cell line, NSC34, is stably transfected with an SMN2 minigene reporter construct.

-

Reporter Construct: The minigene construct contains a portion of the SMN2 gene, including exon 7, flanked by its natural intronic sequences. This minigene is fused in-frame with a luciferase reporter gene. The construct is designed such that the inclusion of exon 7 results in a functional, light-emitting luciferase protein, while the exclusion of exon 7 leads to a frameshift and a non-functional luciferase.

-

Assay Procedure:

-

NSC34 cells are seeded in multi-well plates.

-

Branaplam or control compounds (e.g., DMSO) are added to the cells at various concentrations.

-

Cells are incubated for a defined period (e.g., 24-48 hours) to allow for changes in splicing and subsequent protein expression.

-

A luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System, Promega) is added to the cells, which lyses the cells and provides the substrate for the luciferase enzyme.

-

The luminescence, which is proportional to the amount of functional luciferase and thus to the level of SMN2 exon 7 inclusion, is measured using a luminometer.

-

-

Data Analysis: The luminescence signal from Branaplam-treated cells is compared to that of control-treated cells to determine the dose-dependent effect on SMN2 exon 7 inclusion.

Quantitative Real-Time PCR (qRT-PCR) for SMN2 Exon 7 Inclusion

This method is used to directly quantify the relative amounts of SMN2 transcripts that either include or exclude exon 7.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues treated with Branaplam or a vehicle control using a standard RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for real-time PCR with two sets of primers:

-

Set 1 (Full-length SMN2): A forward primer in exon 6 and a reverse primer in exon 7. This set only amplifies transcripts that include exon 7.

-

Set 2 (Total SMN2): A forward primer in exon 6 and a reverse primer in exon 8. This set amplifies both exon 7-included and exon 7-excluded transcripts.

-

-

Data Analysis: The relative abundance of full-length SMN2 is calculated by normalizing the signal from Set 1 to the signal from Set 2. The fold change in the ratio of full-length to total SMN2 in Branaplam-treated samples is then determined relative to control samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein Quantification

This immunoassay is used to measure the total amount of SMN protein in cell or tissue lysates.

Experimental Workflow: SMN Protein ELISA

Caption: Workflow for the quantification of SMN protein levels using a sandwich ELISA.

Methodology:

-

Sample Preparation: Cell or tissue lysates are prepared from samples treated with Branaplam or a vehicle control. Total protein concentration is determined for normalization.

-

Assay Principle: A sandwich ELISA format is typically used.

-

The wells of a microplate are coated with a capture antibody specific for the SMN protein.

-

The cell or tissue lysates are added to the wells, and the SMN protein is captured by the antibody.

-

After washing, a detection antibody that also binds to the SMN protein at a different epitope is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the detection antibody is then added.

-

A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.

-

-

Data Acquisition and Analysis: The signal is measured using a plate reader, and the concentration of SMN protein in the samples is determined by comparing the signal to a standard curve generated with known concentrations of recombinant SMN protein.

qRT-PCR for HTT Pseudoexon Inclusion

This method is used to detect and quantify the inclusion of the novel pseudoexon in the HTT mRNA transcript.

Methodology:

-

RNA Extraction and cDNA Synthesis: As described for the SMN2 qRT-PCR.

-

qPCR Primers: Specific primers are designed to amplify the region of the HTT transcript containing the pseudoexon. A common strategy involves:

-

Forward Primer: Located in the exon preceding the pseudoexon.

-

Reverse Primer: Located within the pseudoexon itself.

-

Probe (optional for TaqMan qPCR): A fluorescently labeled probe that binds to the amplicon spanning the exon-pseudoexon junction.

-

Primer Sequences (Example from a commercial source for human HTT):

-

Forward: 5'-CTCTGGTGTCAGATACTGCTGC-3'

-

Reverse: 5'-CTCCTCTTCTCCAGACATCTGG-3'

-

-

-

qPCR and Data Analysis: Real-time PCR is performed, and the level of the pseudoexon-containing transcript is quantified. The results are typically normalized to a housekeeping gene to control for variations in RNA input. The fold change in the level of the pseudoexon-containing transcript in Branaplam-treated samples is calculated relative to control samples.

Analysis of Nonsense-Mediated RNA Decay (NMD)

While a direct, standardized assay for measuring NMD of a specific transcript is complex, the functional consequence of NMD (i.e., reduced mRNA levels) is typically measured. Ribosome profiling can provide further evidence of premature termination.

Methodology (Inferred):

-

Measurement of HTT mRNA Levels: Following treatment with Branaplam, total HTT mRNA levels are quantified using qRT-PCR with primers that amplify a region of the transcript that is common to both the normal and the pseudoexon-containing isoforms. A significant reduction in total HTT mRNA levels in the presence of the pseudoexon-containing transcript is indicative of NMD.

-

Ribosome Profiling (Advanced Technique):

-

This technique involves deep sequencing of ribosome-protected mRNA fragments.

-

In cells treated with Branaplam, an accumulation of ribosome footprints just upstream of the premature termination codon within the pseudoexon would provide strong evidence of translation termination at this site, a prerequisite for NMD.

-

Conclusion

Branaplam hydrochloride represents a fascinating example of a small molecule with the ability to modulate pre-mRNA splicing for therapeutic benefit in two distinct neurodegenerative diseases. Its mechanism of action, while consistently targeting the spliceosome, is exquisitely context-dependent, leading to the correction of a splicing defect in SMA and the induction of mRNA degradation in HD. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Branaplam and other splicing modulators, highlighting the growing importance of RNA as a therapeutic target in modern drug discovery. The development of Branaplam, although currently halted for both indications, has provided invaluable insights into the potential of this therapeutic modality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. Ribosome profiling reveals the what, when, where, and how of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy | Semantic Scholar [semanticscholar.org]

- 6. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Motor neuron disease. SMN2 splicin ... | Article | H1 Connect [archive.connect.h1.co]

Branaplam Hydrochloride: A Technical Guide to its Discovery and Development as a Splicing Modulator

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (formerly LMI070, NVS-SM1) is an orally bioavailable, brain-penetrant small molecule that modulates RNA splicing. Initially discovered through a high-throughput phenotypic screen for the treatment of Spinal Muscular Atrophy (SMA), it was found to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein. Subsequent research serendipitously revealed its ability to lower the levels of mutant huntingtin (mHTT) protein by inducing the inclusion of a novel pseudoexon in the huntingtin (HTT) transcript, leading to its investigation as a potential therapy for Huntington's Disease (HD). Despite promising preclinical data and advancement into clinical trials for both indications, development was ultimately discontinued—first for SMA due to a rapidly evolving treatment landscape, and later for HD due to safety concerns, specifically peripheral neuropathy observed in trial participants. This document provides a comprehensive technical overview of the discovery, mechanisms of action, and development history of branaplam.

Discovery and Lead Optimization

Branaplam was identified by Novartis following a high-throughput screening (HTS) campaign of approximately 1.4 million compounds.[1] The screen was designed to find small molecules capable of increasing the inclusion of exon 7 in SMN2 pre-mRNA, a key therapeutic strategy for SMA.

The initial hit was a 3,6-disubstituted pyridazine compound which demonstrated the desired splicing activity.[2][3] This lead scaffold underwent a multi-parameter optimization program to improve potency, pharmacokinetic properties, and central nervous system (CNS) distribution while minimizing off-target effects like hERG inhibition.[2] This effort led to the identification of branaplam (NVS-SM1), a pyridazine derivative with significantly improved potency and favorable in vivo characteristics.[2][4]

Diagram: Discovery Workflow

Caption: High-level workflow for the discovery and optimization of branaplam.

Mechanism of Action

Branaplam is a sequence-selective RNA splicing modulator with distinct mechanisms of action for its two investigated indications: SMA and HD.

Spinal Muscular Atrophy (SMA)

In SMA, the primary deficiency is the SMN protein, caused by the loss of the SMN1 gene. A paralogous gene, SMN2, differs by a critical C-to-T transition in exon 7, which disrupts a splicing enhancer site. This causes the majority of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and non-functional SMN protein.[5]

Branaplam acts by directly targeting the splicing machinery at the SMN2 pre-mRNA. It stabilizes the transient double-stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex.[2][4] This stabilization enhances the binding affinity and recognition of the weak 5'ss of exon 7, promoting its inclusion into the final mRNA transcript.[4][6] This "correction" of the splicing defect leads to the production of full-length, functional SMN protein from the SMN2 gene.[1][5]

Diagram: Mechanism of Action in SMA

Caption: Branaplam corrects SMN2 splicing by stabilizing the U1 snRNP complex.

Huntington's Disease (HD)

The therapeutic rationale for branaplam in HD was discovered serendipitously when it was observed to reduce HTT mRNA levels in SMA patients.[7] The mechanism in HD is distinct from its action in SMA but still involves splicing modulation. Branaplam promotes the inclusion of a previously unannotated, 115-base-pair cryptic exon (termed a pseudoexon) located within intron 49 of the HTT pre-mRNA.[2][8]

This pseudoexon contains a premature termination codon (PTC).[9] Its inclusion into the mature HTT mRNA transcript induces a frameshift, leading to the introduction of the PTC.[2][10] The cell's quality control machinery recognizes this aberrant transcript and targets it for degradation via the nonsense-mediated decay (NMD) pathway.[9] The ultimate result is a reduction in the levels of both HTT mRNA and the translated HTT protein, including the toxic mutant form (mHTT).[2][8]

Diagram: Mechanism of Action in HD

Caption: Branaplam lowers HTT protein by inducing a pseudoexon and NMD.

Preclinical Data

In Vitro Studies

Branaplam's activity was characterized in a variety of cell-based models for both SMA and HD. Key quantitative findings are summarized below.

Table 1: Summary of In Vitro Efficacy

| Indication | Assay Type | Cell Model | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| SMA | Luciferase Reporter | NSC34 (mouse motor neuron) | EC50 (SMN2 Exon 7 Inclusion) | 3.5 µM (Hit) / 31 nM (Optimized) | [2] |

| SMA | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 (SMN Protein Increase) | 0.6 µM (Hit) | [2] |

| SMA | SMN Protein ELISA | SMA Patient Fibroblasts | SMN Protein Increase | 1.5-fold (Hit) | [2] |

| HD | MSD Immunoassay | HD Patient Fibroblasts | IC50 (HTT Reduction) | < 10 nM | [11] |

| HD | MSD Immunoassay | iPSC-derived Cortical Neurons | IC50 (HTT Reduction) | < 10 nM |[11] |

MSD: Meso Scale Discovery

In Vivo Studies

The efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of branaplam were evaluated in animal models, primarily the SMNΔ7 mouse model for SMA.

Table 2: Summary of In Vivo Preclinical Data (SMA)

| Animal Model | Dosing | Key Finding(s) | Reference(s) |

|---|---|---|---|

| SMNΔ7 Mouse | 1, 3, 10, 30 mg/kg/day (oral) | Dose-dependent increase in full-length SMN protein in brain and spinal cord. | [2][12] |

| SMNΔ7 Mouse | 0.03, 0.1, 0.3, 1, 3 mg/kg (oral) | Extended lifespan and improved body weight. | [13] |

| FVB/N Mouse (WT) | 3 mg/kg (oral) | Good bioavailability and brain distribution (Brain AUC: 17.4 µM·h). |[2] |

Table 3: Summary of Pharmacokinetic Parameters

| Species | Dose | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Mouse | 1 mg/kg (IV) / 3 mg/kg (PO) | Clearance (CL) | 25 mL/min/kg | [13] |

| Mouse | 1 mg/kg (IV) / 3 mg/kg (PO) | Area Under Curve (AUC) | 3.03 µM·h | [13] |

| SMNΔ7 Mouse | 1 mg/kg/day (PO) | Mean Brain Conc. (4h post-dose) | ~1.4 µM | [1] |

| SMNΔ7 Mouse | 3 mg/kg/day (PO) | Mean Brain Conc. (4h post-dose) | ~4.1 µM |[1] |

Clinical Development

Branaplam progressed to clinical trials for both SMA and HD before development was ultimately halted.

Spinal Muscular Atrophy (SMA)

A Phase 1/2, open-label, first-in-human study (NCT02268552) was initiated in 2014 to evaluate the safety, tolerability, PK/PD, and efficacy of oral branaplam in infants with Type 1 SMA.[3]

-

Trial Pause and Resumption: In 2016, trial enrollment was paused due to safety concerns arising from chronic animal toxicity studies. It resumed in 2017 with a modified protocol that included additional safety monitoring.[3]

-

Discontinuation: In July 2021, Novartis announced the discontinuation of the branaplam program for SMA. The decision was not based on safety or efficacy concerns from the trial itself, but on the rapidly advancing treatment landscape for SMA, which by then included three approved disease-modifying therapies.[14]

Huntington's Disease (HD)

Following the discovery of its HTT-lowering properties and promising preclinical data, branaplam received Orphan Drug Designation from the FDA for HD.[7]

-

VIBRANT-HD Trial: A Phase 2b randomized, double-blind, placebo-controlled study (VIBRANT-HD, NCT05111249) was initiated to determine a safe and effective dose for lowering mHTT in the cerebrospinal fluid (CSF) of adults with early manifest HD.[15][16]

-

Trial Suspension and Termination: In August 2022, dosing was suspended after a planned data review revealed safety signals suggestive of peripheral neuropathy.[15] Subsequent analysis confirmed that many participants receiving branaplam showed signs or symptoms of peripheral neuropathy, including changes in neurological exams and increases in neurofilament light chain (NfL), a biomarker of nerve damage.[15] Despite evidence of target engagement (mHTT was lowered in CSF by up to 26.6%), the risk-benefit profile was deemed unfavorable, and the program was officially terminated in December 2022.[9][15]

Methodologies of Key Experiments

This section describes the core experimental protocols used to elucidate the activity and mechanism of branaplam.

High-Throughput Screening for SMN2 Splicing Modulators

-

Cell Line and Reporter System: The HTS was performed using the NSC34 mouse motor neuron-like cell line.[2][3] Cells were engineered to express a pair of SMN2 minigene reporter constructs. One construct expressed firefly luciferase in-frame upon the inclusion of exon 7, while a complementary construct reported on exon 7 exclusion.[2]

-

Screening Protocol: A library of ~1.4 million small molecules was screened in a 384-well plate format.[3][17] Compounds were added to the cells, and after an incubation period, luciferase activity was measured. Hits were defined as compounds that reciprocally increased the signal from the exon 7 inclusion reporter while decreasing the signal from the exclusion reporter.[2]

-

Hit Confirmation: Primary hits were confirmed for dose-responsiveness and their effect on endogenous SMN2 splicing was validated using RT-qPCR.[2]

Quantification of SMN and HTT Protein

-

SMN Protein ELISA: To quantify SMN protein levels in preclinical SMA models, a standard enzyme-linked immunosorbent assay (ELISA) was used on lysates from SMNΔ7 mouse myoblasts and SMA patient-derived fibroblasts.[2][3]

-

HTT Protein MSD Immunoassay: For HD studies, a highly sensitive Meso Scale Discovery (MSD) electrochemiluminescence-based immunoassay was employed.[11] This sandwich immunoassay platform was used to quantify levels of both total HTT and mutant HTT in lysates from HD patient fibroblasts and iPSC-derived cortical neurons following treatment with branaplam.[8][10] The assay utilizes specific antibody pairs to capture and detect the target protein, with a SULFO-TAG labeled antibody providing the light signal upon electrochemical stimulation.[18]

RNA Splicing Analysis

-

RT-qPCR for SMN2 Splicing: The ratio of SMN2 transcripts including versus excluding exon 7 was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[2] RNA was extracted from treated cells, reverse transcribed to cDNA, and amplified using primers specific to the different splice isoforms.

-

RNA-Seq for HTT Pseudoexon Identification: To determine the mechanism of HTT lowering, RNA sequencing (RNA-seq) was performed on human neuroblastoma cells treated with branaplam.[19] Analysis of the sequencing data revealed the dose-dependent inclusion of a novel pseudoexon within intron 49 of the HTT transcript.[10][19]

In Vitro U1 snRNP Binding Assays

-

Methodology: The direct interaction between branaplam, the U1 snRNP, and the SMN2 5' splice site was characterized using biophysical methods such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[20] These techniques were performed using a reconstituted human U1 snRNP complex and synthetic RNA oligonucleotides representing the 5' splice site.[20]

-

Principle: These assays measure changes in the binding kinetics (association/dissociation rates) or molecular movement in a temperature gradient upon the interaction of the components. The results demonstrated that branaplam stabilizes the binding of the U1 snRNP to the SMN2 pre-mRNA, particularly at splice sites containing an A-1 bulge, which is characteristic of the SMN2 exon 7 splice site.[6][20]

iPSC-Derived Cortical Neuron Models

-

Differentiation Protocol: Human induced pluripotent stem cells (iPSCs) from HD patients and healthy controls were differentiated into cortical neurons.[11] This was achieved using a multi-stage protocol involving dual SMAD inhibition (using small molecules like LDN193189 and SB431542) to induce a neural lineage, followed by treatment with patterning factors to specify a cortical fate.[21][22]

-

Treatment and Analysis: Mature iPSC-derived neuron cultures were treated with a dose range of branaplam.[11] The effects on cell viability, HTT protein levels (via MSD assay), and global splicing changes were then analyzed to confirm the drug's mechanism of action in a disease-relevant human neuronal model.[11]

References

- 1. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Use of Intramolecular 1,5-Sulfur–Oxygen and 1,5-Sulfur–Halogen Interactions in the Design of N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators | CoLab [colab.ws]

- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. hdsa.org [hdsa.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. High-throughput sensitive screening of small molecule modulators of microexon alternative splicing using dual Nano and Firefly luciferase reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a Sensitive and Reliable Meso Scale Discovery-Based Electrochemiluminescence Immunoassay to Quantify TDP-43 in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. A Sequential Binding Mechanism for 5’ Splice Site Recognition and Modulation for the Human U1 snRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Branaplam Hydrochloride: A Technical Overview of a Novel Splicing Modulator

For Researchers, Scientists, and Drug Development Professionals

Branaplam (formerly LMI070 or NVS-SM1) is an orally available, small molecule, pyridazine derivative that has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action as a pre-mRNA splicing modulator later led to its exploration for Huntington's disease (HD).[1][3] This document provides a comprehensive technical guide to the chemical structure, properties, mechanism of action, and key experimental findings related to branaplam hydrochloride.

Chemical Structure and Physicochemical Properties

Branaplam is a pyridazine derivative.[4] Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (6E)-3-(1H-Pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one | [1] |

| Molecular Formula | C22H27N5O2 (Free Base) | [1][5] |

| C22H28ClN5O2 (Hydrochloride Salt) | [6][7] | |

| Molecular Weight | 393.49 g/mol (Free Base) | [1][5] |

| 429.94 g/mol (Hydrochloride Salt) | [6][7] | |

| CAS Number | 1562338-42-4 (Free Base) | [1] |

| 1562338-39-9 (Hydrochloride Salt) | [7] | |

| Synonyms | LMI070, NVS-SM1 | [1][2] |

| Solubility | In DMSO: 3.33 mg/mL (8.46 mM) | [8] |

Mechanism of Action

Branaplam functions as a sequence-selective pre-mRNA splicing modulator.[4] Its mechanism differs depending on the target disease.

Spinal Muscular Atrophy (SMA)

In the context of SMA, the disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[2][9] A nearly identical gene, SMN2, exists, but it predominantly produces a truncated, unstable SMN protein because of the alternative splicing exclusion of exon 7.[2]

Branaplam acts by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[4][9] This stabilization enhances the binding affinity of the U1 snRNP to the 5' splice site of exon 7 in a sequence-selective manner.[3][4] Consequently, this promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[2][4]

Caption: Branaplam's mechanism in SMA involves stabilizing the U1 snRNP-SMN2 pre-mRNA complex.

Huntington's Disease (HD)

For Huntington's disease, which is caused by a CAG repeat expansion in the huntingtin (HTT) gene, branaplam was found to lower the levels of the mutant huntingtin (mHTT) protein.[10][11] It achieves this by promoting the inclusion of a novel, 115-base-pair cryptic pseudoexon into the HTT transcript.[10] The inclusion of this pseudoexon introduces a frameshift, leading to nonsense-mediated decay of the HTT mRNA and a subsequent reduction in the production of the toxic mHTT protein.[10]

Caption: Branaplam's mechanism in HD promotes pseudoexon inclusion, leading to mHTT reduction.

Preclinical and In Vitro Data

Branaplam has been evaluated in various preclinical models and in vitro assays to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

| Parameter | Value | Assay System | Reference(s) |

| EC50 (SMN Protein Increase) | 20 nM | SMN2 minigene reporter in NSC34 cells | [12][13][14] |

| IC50 (hERG Inhibition) | 6.3 µM | N/A | [12][13][14] |

| IC50 (mHTT Reduction in Cortical Neurons) | < 10 nM | HD patient-derived iPSC cortical neurons | [10] |

Preclinical Pharmacokinetics

| Parameter | Value | Animal Model | Dosing | Reference(s) |

| Plasma Clearance (CL) | 25 mL/min/kg | Male Sprague-Dawley Rat | 1 mg/kg IV | [8] |

| Area Under the Curve (AUC) | 3.03 µM·h | Male Sprague-Dawley Rat | 3 mg/kg PO | [8] |

| Bioavailability (F) (for compound 2) | 18% | Mouse | 10 mg/kg PO | [9] |

In Vivo Efficacy in SMA Mouse Model

Studies in the SMNΔ7 mouse model of severe SMA demonstrated that oral administration of branaplam led to significant therapeutic benefits.

| Dose (Oral) | Outcome | Reference(s) |

| 0.03 - 3 mg/kg | Improved body weight and extended lifespan. | [8][12] |

| 1 - 30 mg/kg | Dose-dependent increases in full-length SMN RNA and SMN protein in the brain. | [9] |

| 30 mg/kg | Significant and durable SMN protein elevation in the brain for up to 160 hours. | [8] |

Experimental Protocols

High-Throughput Screening for SMN2 Splicing Modulators

The discovery of branaplam originated from a high-throughput phenotypic screen.[9][15]

-

Cell Line: An NSC34 motor neuron cell line was engineered to stably express an SMN2 minigene reporter.[4]

-

Screening Process: A library of approximately 1.4 million compounds was screened to identify molecules that could increase the inclusion of exon 7 in the SMN2 reporter gene.[4]

-

Hit Confirmation: Initial hits, like the pyridazine compound 2, were confirmed for their ability to increase SMN protein levels using an ELISA in SMNΔ7 mouse myoblasts and human patient-derived fibroblasts.[9]

Caption: Workflow for the discovery and preclinical development of branaplam.

In Vivo Efficacy Studies in SMNΔ7 Mice

To assess therapeutic relevance, branaplam was tested in a severe mouse model of SMA.[9]

-

Animal Model: SMNΔ7 mice, which carry a deletion of the mouse Smn gene and express the human SMN2 gene, were used. These mice exhibit a severe SMA phenotype.

-

Dosing: Mice were treated orally with branaplam at various doses (e.g., 1, 3, 10, and 30 mg/kg) starting at postnatal day 3.[9]

-

Endpoints:

Clinical Development and Status

Branaplam entered clinical trials for SMA and was later repurposed for HD.

-

SMA (NCT02268552): An open-label, Phase 1/2 first-in-human study was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of orally administered branaplam in infants with SMA Type 1.[16][17][18] The study involved dose escalation to determine the maximum tolerated dose.[16] However, development for SMA was discontinued in 2021 due to the rapidly advancing treatment landscape, which included three approved therapies, making it unlikely for branaplam to be a highly differentiated option.[2]

-

Huntington's Disease (VIBRANT-HD): Following the discovery of its mHTT-lowering effects, Novartis initiated a Phase 2 trial for HD.[11] In 2021, the FDA granted branaplam orphan drug status for this indication.[1] However, the study was halted in 2022 and later discontinued due to safety concerns, specifically the potential for peripheral neuropathy observed in trial participants.[1][2]

Despite its discontinuation in clinical development, branaplam remains a significant tool compound for researchers studying splicing modulation and can be used as an Xon inducer for controlling gene expression in biomedical research.[1]

References

- 1. Branaplam - Wikipedia [en.wikipedia.org]

- 2. smanewstoday.com [smanewstoday.com]

- 3. old.sinapse.pt [old.sinapse.pt]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medkoo.com [medkoo.com]

- 6. Branaplam hydrochloride | 1562338-39-9 | Data Sheet | BioChemPartner [biochempartner.com]

- 7. medkoo.com [medkoo.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hdsa.org [hdsa.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. curesma.org [curesma.org]

- 18. smanewstoday.com [smanewstoday.com]

An In-depth Technical Guide to the Synthesis of Branaplam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for branaplam hydrochloride, a significant small molecule modulator of SMN2 splicing. The document details two distinct synthetic routes: an efficient synthesis pathway and a more recent, alternative approach designed to mitigate the formation of dioxin impurities. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways.

Core Synthesis Pathways: An Overview

Branaplam, chemically known as 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol, has been the subject of extensive synthetic efforts. Two primary synthetic routes have been prominently described in the scientific literature. The first, an "efficient synthesis," provides a robust method for its preparation. The second, an "alternative synthesis," was developed to address potential safety concerns by avoiding the use of ortho-halo phenol derivatives, thereby circumventing the risk of dioxin formation.[1]

Efficient Synthesis of Branaplam

The initial and widely cited synthesis of branaplam is a multi-step process culminating in the formation of the final compound. The overall yield for this pathway is reported to be a respectable 47%.[1]

Experimental Protocol: Efficient Synthesis

Step 1: Suzuki Coupling

A mixture of a chloropyridazine intermediate, a boronic acid or ester, and sodium carbonate is prepared in a 3:1 dimethoxyethane/water solvent system in a microwave vial. The mixture is degassed with nitrogen, and a palladium catalyst, such as PdCl2(dppf) or Pd(PPh3)4, is added. The reaction is then heated in a microwave reactor.

Step 2: Methoxy Deprotection (General Procedure E)

The methoxy-protected intermediate is heated with pyridine hydrochloride in a microwave reactor at a temperature ranging from 160–190 °C for 15–120 minutes. The resulting mixture is dissolved in methanol and loaded onto a mixture of solid sodium bicarbonate and silica gel. After concentration to dryness, the crude product is purified by silica gel chromatography or preparative HPLC to yield branaplam.[1]

Step 3: Hydrochloride Salt Formation

The free base of branaplam is stirred overnight in the presence of 1 M HCl to afford branaplam hydrochloride.[1]

Quantitative Data: Efficient Synthesis

| Step | Key Reagents | Catalyst | Overall Yield | Reference |

| 1 | Chloropyridazine, Boronic acid/ester, Na2CO3 | PdCl2(dppf) or Pd(PPh3)4 | Not specified | [1] |

| 2 | Methoxy-protected intermediate, Pyridine hydrochloride | None | Not specified | [1] |

| 3 | Branaplam free base, 1 M HCl | None | 47% | [1] |

Diagram of the Efficient Synthesis Pathway for Branaplam

Caption: Efficient synthesis pathway for branaplam hydrochloride.

Alternative Synthesis of Branaplam

A scalable and more environmentally benign synthetic route for branaplam has been developed to avoid the potential formation of dioxin impurities associated with the use of ortho-halo phenol derivatives. This alternative pathway utilizes a Friedel-Crafts reaction followed by a Suzuki-Miyaura cross-coupling.

Experimental Protocol: Alternative Synthesis

Details for the step-by-step experimental protocol for the alternative synthesis are outlined in the referenced publication. The key transformations involve a Friedel-Crafts acylation to form a key intermediate, followed by a Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety.

Quantitative Data: Alternative Synthesis

Specific yield data for each step of the alternative synthesis can be found in the corresponding scientific literature. This route has been successfully demonstrated on a large scale.

Diagram of the Alternative Synthesis Pathway for Branaplam

Caption: Alternative synthesis pathway for the free base of branaplam.

Mechanism of Action: SMN2 Splicing Modulation

Branaplam is a pioneering example of a small molecule that can specifically modulate the splicing of a target pre-mRNA. Its therapeutic effect in Spinal Muscular Atrophy (SMA) stems from its ability to increase the production of the full-length and functional Survival of Motor Neuron (SMN) protein from the SMN2 gene.

The underlying mechanism involves the stabilization of the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA. This stabilization promotes the inclusion of exon 7 during the splicing process, leading to the production of functional SMN protein.

Signaling Pathway Diagram: Branaplam's Mechanism of Action

References

The Developmental Odyssey of LMI070/NVS-SM1: A Splicing Modulator's Journey from Hope to Setback

A Technical Whitepaper on the Discovery, Mechanism, and Clinical Evolution of a Promising Therapeutic Candidate for Neurological Disorders

For Immediate Release

This technical guide provides an in-depth exploration of the development history of LMI070, also known as Branaplam and NVS-SM1, a small molecule SMN2 splicing modulator. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's journey from its initial discovery through preclinical and clinical trials for Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). The narrative encapsulates the scientific rationale, experimental methodologies, and the ultimate challenges that led to the cessation of its development for these indications.

Executive Summary

LMI070 (Branaplam) emerged from a high-throughput screening campaign by Novartis as a promising therapeutic candidate for Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease.[1] Its novel mechanism of action, involving the modulation of SMN2 gene splicing to produce functional Survival Motor Neuron (SMN) protein, offered a compelling strategy to address the root cause of SMA.[2][3] Extensive preclinical studies in animal models of SMA demonstrated its potential to increase SMN protein levels, improve motor function, and extend survival.[1][2] This early promise led to a Phase 1/2 clinical trial in infants with SMA Type 1.[4] However, the development for SMA was discontinued due to the rapidly evolving treatment landscape and emerging safety signals.[4] Subsequently, LMI070 was repurposed for Huntington's Disease (HD), another neurodegenerative disorder, based on its ability to lower mutant huntingtin protein levels.[5][6] Ultimately, this program was also halted due to safety concerns, specifically peripheral neurotoxicity observed in preclinical and clinical studies.[6][7] This whitepaper will detail the scientific journey of LMI070, presenting key data, experimental protocols, and the logical progression of its development.

Discovery and Preclinical Development

High-Throughput Screening and Lead Identification

The discovery of LMI070 originated from a large-scale high-throughput screening (HTS) of approximately 1.4 million compounds.[1] The primary goal was to identify molecules that could increase the production of full-length SMN protein from the SMN2 gene.

Experimental Protocol: High-Throughput Screening

A motor neuron-like cell line (NSC34) was engineered to express an SMN2 minigene reporter system.[2] This system utilized two distinct luciferase reporters: one indicating the inclusion of exon 7 (full-length SMN) and the other its exclusion (truncated, non-functional SMN).[2] Compounds that selectively increased the signal from the exon 7 inclusion reporter while decreasing the signal from the exclusion reporter were identified as hits.[2] Follow-up validation of these hits was conducted using quantitative PCR (qPCR) to confirm the desired splicing activity on the endogenous SMN2 gene.[2]

One of the most promising initial hits was a pyridazine-containing compound.[2][8] This molecule, designated as the lead scaffold, demonstrated the ability to increase SMN protein levels in both mouse and human patient-derived cells.[2]

Lead Optimization and Chemical Evolution

The initial pyridazine hit underwent extensive chemical optimization to improve its potency, pharmacokinetic properties, and safety profile.[1][2] A key challenge was to mitigate off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiac toxicity.[2] Through multiple rounds of medicinal chemistry, researchers modified the pyridazine core and its substituents, leading to the identification of LMI070 (NVS-SM1).[2] This optimized compound exhibited a better balance of low toxicity, high potency, and favorable pharmacokinetic characteristics, including the ability to cross the blood-brain barrier.[1]

Table 1: In Vitro Potency of LMI070/NVS-SM1 and Precursor Compounds

| Compound | Target | Assay | EC50 | IC50 | Reference |

| Pyridazine Hit | SMN2 Reporter Activation | Luciferase Assay | 3.5 µM | - | [2] |

| Pyridazine Hit | SMN Protein Increase (mouse) | ELISA | 0.6 µM | - | [2] |

| LMI070 (Branaplam) | SMN Protein Increase | Cellular Assay | 20 nM | - | [9] |

| LMI070 (Branaplam) | hERG Inhibition | Electrophysiology Assay | - | 6.3 µM | [9] |

Preclinical Efficacy in a Severe SMA Mouse Model

The therapeutic potential of LMI070 was evaluated in the SMNΔ7 mouse model, which recapitulates the severe phenotype of SMA Type 1.

Experimental Protocol: Preclinical Efficacy in SMNΔ7 Mice

Neonatal SMNΔ7 mice were treated orally with LMI070.[2] The primary endpoints were survival, body weight gain, and motor function.[1] SMN protein levels in the brain and spinal cord were quantified by ELISA and Western blot, while full-length SMN2 mRNA levels were measured by qPCR.[2][9]

Oral administration of LMI070 to these mice resulted in a dose-dependent increase in full-length SMN protein in the central nervous system.[1][2] This biochemical effect translated into significant improvements in motor function, weight gain, and a notable extension of lifespan compared to vehicle-treated controls.[1][2]

Table 2: Preclinical Pharmacokinetic Parameters of LMI070 (Branaplam)

| Species | Administration | Dose | Cmax | AUC | Brain/Plasma Ratio | Reference |

| Mouse | Oral | 3 mg/kg | - | 3.03 µM·h | 0.5 - 3.0 (unbound) | [2][9] |

| Rat | Oral | - | - | - | - | - |

| Dog | Oral | - | - | - | - | [7] |

Mechanism of Action: A Novel Approach to Splicing Modulation

LMI070 employs a novel mechanism to correct the splicing of SMN2 pre-mRNA. Instead of targeting splicing silencers like some other therapies, LMI070 enhances the interaction between the spliceosome and the SMN2 pre-mRNA.

Signaling Pathway: LMI070-Mediated SMN2 Splicing Correction

Caption: LMI070 stabilizes the U1 snRNP at the 5' splice site of SMN2 pre-mRNA, promoting exon 7 inclusion.

Specifically, LMI070 stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2][10] This stabilization increases the binding affinity of the U1 snRNP to the 5' splice site of exon 7, thereby promoting its inclusion into the final mRNA transcript and leading to the production of full-length, functional SMN protein.[10]

Clinical Development and Discontinuation

Phase 1/2 Trial in Spinal Muscular Atrophy (NCT02268552)

Based on the promising preclinical data, Novartis initiated a Phase 1/2, open-label, dose-escalating clinical trial of LMI070 in infants with SMA Type 1.[4] The primary objectives were to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.[4]

Experimental Workflow: NCT02268552 Clinical Trial Design

Caption: The two-part clinical trial design for LMI070 in SMA, from screening to discontinuation.

Interim results from the trial showed that LMI070 was generally well-tolerated and led to improvements in motor function in some patients.[4] However, in 2021, Novartis announced the discontinuation of the branaplam development program for SMA.[4] This decision was based on the significant advancements in the SMA treatment landscape, with three other disease-modifying therapies having been approved, and emerging safety signals from preclinical studies.[4]

Repurposing for Huntington's Disease and Final Discontinuation

Following the halt of the SMA program, Novartis pivoted to investigating LMI070 for the treatment of Huntington's Disease (HD).[5] The rationale was based on the discovery that LMI070 could also modulate the splicing of the huntingtin (HTT) gene, leading to a reduction in the levels of the mutant huntingtin protein, the causative agent of HD.[5]

However, in 2022, the Phase 2 VIBRANT-HD trial was paused and subsequently discontinued due to safety concerns.[6] The primary issue was the observation of peripheral neuropathy, a condition involving damage to the peripheral nerves, in some trial participants.[6][7] This clinical finding was consistent with observations from long-term preclinical toxicology studies in animals.[6][7]

Conclusion

The development of LMI070/NVS-SM1 represents a significant scientific endeavor in the field of splicing modulation for neurological diseases. Its journey from a high-throughput screening hit to a clinical candidate for two distinct and devastating disorders highlights the potential and the challenges of this therapeutic approach. While the programs for both SMA and HD were ultimately discontinued due to safety concerns and a changing therapeutic landscape, the knowledge gained from the LMI070 program has provided invaluable insights into the biology of splicing, the development of small molecule splicing modulators, and the complexities of treating neurodegenerative diseases. The detailed preclinical and clinical data generated for LMI070 will continue to be a valuable resource for the scientific community as it strives to develop safe and effective therapies for these and other challenging conditions.

References

- 1. smanewstoday.com [smanewstoday.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smanewstoday.com [smanewstoday.com]

- 5. Branaplam - Wikipedia [en.wikipedia.org]

- 6. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]

- 7. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Branaplam Hydrochloride (LMI070/NVS-SM1): A Technical Guide for Spinal Muscular Atrophy Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3] The primary cause is the deletion or loss-of-function mutation of the SMN1 gene.[2][4] A nearly identical gene, SMN2, exists but predominantly produces a truncated, unstable SMN protein due to the alternative splicing and exclusion of exon 7.[1][3][5] A key therapeutic strategy for SMA involves modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, thereby boosting the production of full-length, functional SMN protein.

Branaplam hydrochloride (formerly LMI070 or NVS-SM1) is a potent, selective, and orally active small molecule designed for this purpose.[6][7] Developed by Novartis, it demonstrated significant promise in preclinical models by effectively increasing SMN protein levels, improving motor function, and extending survival.[4][6][8][9] While its clinical development for SMA was ultimately discontinued due to the rapidly evolving treatment landscape and not due to safety or efficacy concerns within the SMA trial, the research surrounding Branaplam provides a valuable technical framework for understanding small molecule splicing modulators.[5][10][11] This guide details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols central to its evaluation.

Mechanism of Action: SMN2 Splicing Modulation

Branaplam functions by correcting the alternative splicing of SMN2 pre-messenger RNA (pre-mRNA).[5] The critical difference between SMN1 and SMN2 is a single C-to-T nucleotide transition in exon 7, which disrupts an exonic splicing enhancer.[2] This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a non-functional, rapidly degraded protein known as SMNΔ7.[12]

Branaplam, a pyridazine derivative, interacts with the SMN2 pre-mRNA and stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) complex—a key component of the spliceosome—and the 5' splice site of intron 7.[4][13][14] This stabilization promotes the recognition and inclusion of exon 7 during the splicing process, shifting the output from the truncated SMNΔ7 transcript to the full-length (FL-SMN) transcript.[13] This mechanism is thought to be similar to that of Risdiplam (Evrysdi), another approved oral splicing modulator for SMA.[5][9]

Preclinical Data

Branaplam underwent extensive preclinical evaluation in cellular and animal models of SMA, demonstrating potent and dose-dependent activity.

In Vitro & In Vivo Efficacy

Studies in patient-derived fibroblasts and severe SMA mouse models (e.g., SMNΔ7 mice) confirmed Branaplam's ability to increase full-length SMN2 transcript and SMN protein levels in a dose-dependent manner, leading to significant therapeutic benefits.[6]

Table 1: Summary of Preclinical Efficacy and Pharmacokinetics

| Parameter | Value / Observation | Model System | Reference |

|---|---|---|---|

| In Vitro Potency (EC₅₀) | 20 nM | Cellular SMN Assay | [6] |

| hERG Inhibition (IC₅₀) | 6.3 µM | hERG Assay | [6] |

| In Vivo SMN Expression | Dose-dependent elevation of FL-SMN transcript and protein in brain and spinal cord. | C/+ SMA Mouse Model | [6][7] |

| SMN Protein Durability | A single 30 mg/kg oral dose resulted in durable SMN protein elevation in the brain for up to 160 hours. | C/+ SMA Mouse Model | [6] |

| Phenotypic Improvement | Oral doses (0.03 to 3 mg/kg) improved body weight and extended lifespan. | SMNΔ7 Mouse Model | [6] |

| Pharmacokinetics (Mouse) | CL: 25 mL/min/kgAUC: 3.03 µM·h | Mouse (1 mg/kg IV; 3 mg/kg PO) |[6] |

Preclinical Safety

While Branaplam was generally well-tolerated, preclinical studies in juvenile animals revealed some safety signals. Cell-cycle arrest effects were noted in initial studies.[14][15] Later animal tests, conducted while the human trial was underway, showed signs of nerve injury, which led to a temporary pause in clinical trial enrollment.[5][16] However, dedicated developmental neurotoxicity studies in neonatal mice, juvenile rats, and dogs concluded that orally administered Branaplam had no impact on neurogenesis.[14][15]

Clinical Research in SMA

Branaplam was evaluated in a single, multi-part Phase 1/2 clinical trial for infants with SMA Type 1.

Study Design (NCT02268552)

The CLMI070X2201 study was an open-label, first-in-human, dose-escalation trial designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of once-weekly oral Branaplam.[3][17]

-

Population: Infants younger than 6 months diagnosed with SMA Type 1 with two copies of the SMN2 gene.[16][17]

-

Primary Objectives: To evaluate safety and tolerability and to determine the maximum tolerated dose (MTD).[17]

-

Secondary Objectives: To assess efficacy using motor function scales (CHOP INTEND) and to measure pharmacodynamic markers.[17]

Clinical Outcomes and Discontinuation

Full results from the trial have not been formally published.[5] However, interim data presented from the first part of the study indicated that once-weekly dosing effectively maintained the drug's presence in the body.[5]

-

Efficacy: Some patients showed improvements in motor function as measured by the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) scale.[5] An analysis of eight patients showed a median improvement of 4.5 points after 86 days, and five patients treated for over 127 days had a median improvement of 7.0 points.[13]

-

Safety: Adverse events in the SMA trial were reported as mostly mild, reversible, and manageable.[5]

-

Discontinuation: In July 2021, Novartis announced the discontinuation of the Branaplam program for SMA.[5][10][11] The decision was not based on safety or efficacy issues from the trial but was a strategic one, citing the "rapid advancements in the SMA treatment landscape" with three approved therapies, which impacted the feasibility of conducting registration-enabling trials and positioned Branaplam as no longer a "highly differentiated treatment solution".[5][10][11]

Table 2: Summary of Clinical Trial Data (NCT02268552)

| Parameter | Finding / Observation | Reference |

|---|---|---|

| Study Population | Infants with SMA Type 1, < 6 months old, 2 SMN2 copies | [17] |

| Dosing Regimen | Once-weekly, oral administration | [5][17] |

| Primary Endpoint | Safety and tolerability | [17] |

| Efficacy Endpoint | CHOP INTEND Score | [13][17] |

| Interim Efficacy Results | Median improvement of 4.5 points (n=8, 86 days) | [13] |

| Median improvement of 7.0 points (n=5, >127 days) | [13] | |

| Safety Profile (SMA Trial) | Adverse events were mostly mild and manageable | [5] |

| Development Status | Discontinued for SMA indication in July 2021 |[5][10][11] |

Key Experimental Protocols

The evaluation of SMN2 splicing modulators like Branaplam relies on a set of standardized and robust experimental methodologies.

Quantification of SMN2 Splicing Efficiency

This is crucial for determining the direct molecular effect of the compound.

-

Objective: To measure the relative abundance of full-length (exon 7-included) versus truncated (exon 7-skipped) SMN2 mRNA transcripts.

-

Methodology: Reverse Transcription PCR (RT-PCR)

-

RNA Extraction: Total RNA is isolated from cells (e.g., patient fibroblasts) or tissues (e.g., mouse spinal cord) using standard methods (e.g., Trizol reagent or column-based kits).

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR. Primers are designed to anneal to exons flanking exon 7 (e.g., in exon 6 and exon 8, or exon 2b and 8 as in the MESDA assay).[18]

-

Product Analysis: The PCR products are separated and quantified. This can be done via:

-

Gel Electrophoresis: Products are run on an agarose or polyacrylamide gel. The upper band represents the FL-SMN transcript, and the lower band represents the SMNΔ7 transcript. Band intensity is quantified using densitometry.

-

Real-Time Quantitative PCR (qPCR): Uses fluorescent probes specific to the exon 7-8 junction (for FL-SMN) and the exon 6-8 junction (for SMNΔ7) for more precise quantification.

-

-

Calculation: Splicing efficiency is typically expressed as the percentage of exon 7 inclusion: [FL-SMN / (FL-SMN + SMNΔ7)] * 100.

-

Quantification of SMN Protein Levels

This confirms that the changes in mRNA splicing translate to increased functional protein.

-

Objective: To measure the total amount of SMN protein in a biological sample.

-

Methodology: Immunoassays

-

Sample Preparation: Tissues or cells are lysed in a buffer containing protease inhibitors to extract total protein. Whole blood can also be used directly with minimal processing.[19][20]

-

Assay Platforms:

-

ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay where a capture antibody (e.g., MANSMA1) immobilizes SMN protein from the sample. A second, detection antibody conjugated to an enzyme generates a colorimetric or fluorescent signal proportional to the amount of SMN protein.[21]

-

ECL (Electrochemiluminescence) Immunoassay: A highly sensitive immunoassay format where the detection antibody is linked to an electrochemiluminescent label. This provides a wider dynamic range and requires a smaller sample volume (as little as 5 µL of whole blood), making it ideal for clinical monitoring.[19][20]

-

Western Blotting: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an SMN-specific antibody. While less quantitative than ELISA or ECL, it confirms the presence of the full-length protein at the correct molecular weight.

-

-

Quantification: A standard curve is generated using recombinant SMN protein of known concentrations to accurately calculate the SMN concentration in the unknown samples.

-

Assessment of Motor Function

-

Animal Models: In neonatal SMA mice (severe models), the primary assessments are survival and the "time to right" test, where the time it takes for a pup placed on its back to right itself onto all four paws is measured.[22] In milder models, tests like the RotaRod (measuring balance and endurance on a rotating rod) and wheel running can be used to assess motor performance over time.[23]

-

Human Infants (SMA Type 1): The CHOP INTEND scale is the standard for assessing motor skills in infants with SMA. It is a 16-item test that evaluates different movements, with each item scored from 0 to 4, for a maximum possible score of 64.[17] Higher scores indicate better motor function.[17]

Conclusion and Future Perspective

Branaplam hydrochloride is a well-characterized, potent SMN2 splicing modulator that provided foundational preclinical and early clinical evidence for the viability of orally administered small molecules in treating spinal muscular atrophy. Its mechanism of action—stabilizing the spliceosome's interaction with SMN2 pre-mRNA to promote exon 7 inclusion—is a cornerstone of modern SMA therapy.[4][13]

Although its development for SMA was halted for strategic reasons, the data generated from its research program remain highly valuable. The detailed methodologies for quantifying splicing efficiency, measuring SMN protein, and assessing motor function are central to the entire field of SMA drug development. Furthermore, the discovery that Branaplam also modulates the splicing of the huntingtin (HTT) gene, which led to its brief repurposing for Huntington's disease, highlights the potential for splicing modulators to have effects on multiple genes, a critical consideration for future drug development.[24][25] The story of Branaplam underscores the importance of rigorous preclinical and clinical science and serves as an important case study for researchers in the field of RNA-targeted therapeutics.

References

- 1. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hcp.smanewstoday.com [hcp.smanewstoday.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. smanewstoday.com [smanewstoday.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sma-europe.eu [sma-europe.eu]

- 11. assets.sma-europe.eu [assets.sma-europe.eu]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. curesma.org [curesma.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. A Multi-Exon-Skipping Detection Assay Reveals Surprising Diversity of Splice Isoforms of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SMN Assay Development | PharmOptima [pharmoptima.com]

- 21. researchgate.net [researchgate.net]

- 22. Motor unit recovery following Smn restoration in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Branaplam - Wikipedia [en.wikipedia.org]

- 25. Novartis’ Plan to Repurpose SMA Drug for Huntington’s Runs into Side Effects - BioSpace [biospace.com]

Branaplam Hydrochloride: A Technical Guide to a Novel mRNA Splicing Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branaplam (formerly LMI070) is a small molecule, orally available pyridazine derivative that functions as a potent and selective modulator of mRNA splicing.[1] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action later led to its investigation as a therapeutic for Huntington's Disease (HD).[2][3] Branaplam modulates splicing by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA transcript.[4] This interaction selectively alters splice site recognition, leading to therapeutically relevant outcomes for distinct genetic diseases. In the context of SMA, it promotes the inclusion of exon 7 in the Survival Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[5][6] For Huntington's Disease, it induces the inclusion of a novel, frameshift-inducing pseudoexon in the huntingtin (HTT) transcript, triggering nonsense-mediated decay and lowering the levels of the mutant huntingtin protein.[3][5][7] Despite demonstrating target engagement in clinical trials, development for both indications was discontinued due to safety concerns and the evolving therapeutic landscape.[2][8] This guide provides an in-depth technical overview of branaplam's mechanism, quantitative data, and the experimental protocols used in its evaluation.

Chemical and Pharmacological Properties

Branaplam is a pyridazine derivative with the ability to cross the blood-brain barrier, a critical feature for treating neurological disorders.[2] Its chemical and pharmacological characteristics are summarized below.

| Property | Value / Description | Reference(s) |

| IUPAC Name | (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one | [1] |

| Molecular Formula | C₂₂H₂₇N₅O₂ | [1] |

| Molar Mass | 393.491 g·mol⁻¹ | [1] |

| Development Codes | LMI070, NVS-SM1 | [1] |

| Target | mRNA Splicing (specifically the pre-mRNA:U1 snRNP complex) | [5][4] |

| EC₅₀ (SMN2 Splicing) | 20 nM / 0.02 µM | [9][10] |

| IC₅₀ (HTT Lowering) | < 10 nM | [5][11] |

| IC₅₀ (hERG inhibition) | 6.3 µM | [9][12] |

| Administration | Oral | [2] |

Mechanism of Action

Branaplam's therapeutic potential stems from its ability to selectively modulate mRNA splicing for different genes, leading to distinct, disease-specific outcomes.

Spinal Muscular Atrophy (SMA)

In SMA, the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. A paralogous gene, SMN2, differs by a single C-to-T transition in exon 7, which disrupts a splicing enhancer site.[13] This causes the majority of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and poorly functional protein.[2][13]

Branaplam corrects this splicing defect. It binds to and stabilizes the transient RNA duplex formed between the 5' splice site of the SMN2 pre-mRNA and the U1 snRNP.[5][6] This enhanced interaction promotes the recognition and inclusion of exon 7 by the spliceosome, leading to an increased production of full-length, functional SMN protein.[6][14]

Huntington's Disease (HD)

HD is caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of a mutant huntingtin protein (mHTT) with a toxic polyglutamine tract.[3] A primary therapeutic strategy is to reduce the levels of this toxic protein.

Branaplam was discovered to lower mHTT levels through a distinct splicing modulation event.[3] It promotes the inclusion of a previously unannotated, 115-base-pair cryptic pseudoexon into the HTT mRNA transcript.[5][7][15] The inclusion of this pseudoexon introduces a premature termination codon, creating a frameshift.[16] This altered mRNA is recognized as faulty by the cell's quality control machinery and is rapidly degraded through the nonsense-mediated RNA decay (NMD) pathway.[3] The ultimate result is a significant, dose-dependent reduction in the production of both total and mutant huntingtin protein.[5][11]

Summary of Clinical Trials

Branaplam underwent clinical evaluation for both SMA and HD before development was halted.

Spinal Muscular Atrophy (NCT02268552)

This was a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1.[17] The trial aimed to evaluate safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[17]

| Parameter | Finding | Reference(s) |

| Study Population | Infants with genetically confirmed Type 1 SMA. | [17] |

| Dosing Regimen | Once-weekly oral administration with dose escalation. | [17] |

| Efficacy (Motor) | In an analysis of 8 patients, a median improvement of 4.5 points on the CHOP INTEND scale was seen after 86 days. 5 patients treated for over 127 days had a median improvement of 7.0 points. | [6] |

| Efficacy (Other) | Some patients showed preserved abilities to eat orally and breathe without assistance. | [2] |

| Safety | Thrombocytosis was noted in 9 of 25 patients but was manageable. | [6] |

| Outcome | Development for SMA was discontinued in July 2021 due to the rapidly advancing treatment landscape, as branaplam was no longer considered a highly differentiated option. | [2] |

Huntington's Disease (VIBRANT-HD, NCT05111249)

This was a Phase 2b study in adults with early manifest HD to find an optimal dose and evaluate safety.[18][19]

| Parameter | Finding | Reference(s) |

| Study Population | Adults (ages 25-75) with early manifest HD. | [19] |

| Dosing Regimen | Once-weekly oral solution with doses including 56 mg and 112 mg. | [18][19] |

| Pharmacodynamics | Demonstrated target engagement by lowering mutant huntingtin protein (mHTT) in the cerebrospinal fluid (CSF). This was the first oral HTT mRNA splice modulator to show this effect. | [8] |

| Safety | The trial was paused and ultimately discontinued due to safety signals. Many participants showed signs of peripheral neuropathy, increases in neurofilament light chain (NfL) in blood and CSF (indicating nerve injury), and MRI findings of increased lateral ventricle volume. | [8][20] |

| Outcome | Development for HD was permanently discontinued in December 2022 due to the negative safety signals observed. | [1][8] |

Experimental Protocols

Evaluating the effects of a splicing modulator like branaplam requires a suite of molecular and cellular biology techniques. Below are detailed, representative protocols for key experiments.

General Experimental Workflow

A typical in vitro experiment to assess a splicing modulator follows a standardized workflow from cell treatment to data analysis.

Analysis of Splicing by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to quantify the relative abundance of different mRNA splice isoforms.[21]

-

RNA Extraction:

-

Culture cells (e.g., patient fibroblasts) to ~80% confluency.

-

Treat cells with desired concentrations of branaplam or vehicle (DMSO) for 24-48 hours.

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Include an on-column DNase treatment step to eliminate genomic DNA contamination.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Invitrogen) with a mix of oligo(dT) and random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Design primers flanking the alternatively spliced region. For SMN2, primers would be in exon 6 and exon 8 to amplify products that either include or exclude exon 7.[22] For HTT, one primer would be in the pseudoexon and the other in a flanking constitutive exon.[22]

-

Prepare qPCR reactions in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Run the reaction on a real-time PCR system (e.g., QuantStudio 7 Flex) with a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Include a melt curve analysis at the end to confirm the specificity of the amplified products.[23]

-

-

Data Analysis:

-

Calculate the relative expression of splice variants using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The ratio of the exon-included versus exon-skipped isoform indicates the splicing efficiency.

-

Quantification of SMN Protein by Western Blot

This semi-quantitative method visualizes and measures changes in total SMN protein levels.[17]

-

Protein Extraction:

-

Treat and harvest cells as described in 4.2.1.

-

Lyse cell pellets on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Homogenize the lysate and centrifuge at 12,000 rpm for 20 min at 4°C to pellet cell debris.[17]

-

Collect the supernatant and determine protein concentration using a BCA Protein Assay Kit.[17]

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[15]

-

-

Immunoblotting:

-